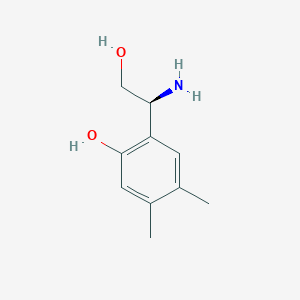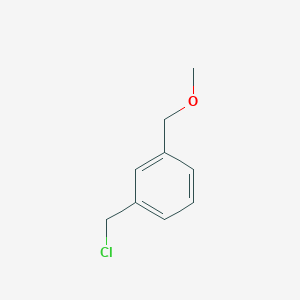
2-(2-Amino-1,1-difluoroethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Amino-1,1-difluoroethyl)phenol is an organic compound with the molecular formula C8H9F2NO It is characterized by the presence of an amino group and a difluoroethyl group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-1,1-difluoroethyl)phenol typically involves the reaction of 2-aminophenol with difluoroethylating agents. One common method is the reaction of 2-aminophenol with 2,2-difluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or distillation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Amino-1,1-difluoroethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced phenol derivatives.
Substitution: Substituted phenols and difluoroethyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Amino-1,1-difluoroethyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Amino-1,1-difluoroethyl)phenol involves its interaction with specific molecular targets. The amino and phenol groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The difluoroethyl group can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminophenol: Lacks the difluoroethyl group, making it less stable and less bioavailable.
2-(2-Aminoethyl)phenol: Contains an ethyl group instead of a difluoroethyl group, resulting in different chemical properties.
2-(2-Amino-1,1-difluoroethyl)aniline: Similar structure but with an aniline group instead of a phenol group.
Uniqueness
2-(2-Amino-1,1-difluoroethyl)phenol is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C8H9F2NO |
|---|---|
Molekulargewicht |
173.16 g/mol |
IUPAC-Name |
2-(2-amino-1,1-difluoroethyl)phenol |
InChI |
InChI=1S/C8H9F2NO/c9-8(10,5-11)6-3-1-2-4-7(6)12/h1-4,12H,5,11H2 |
InChI-Schlüssel |
AVOCIEGWVOIMRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(CN)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


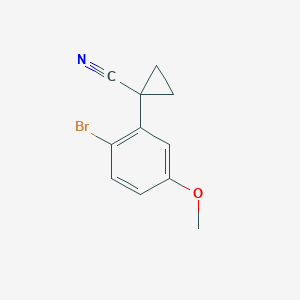
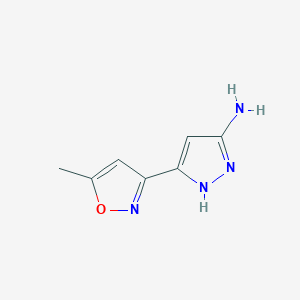
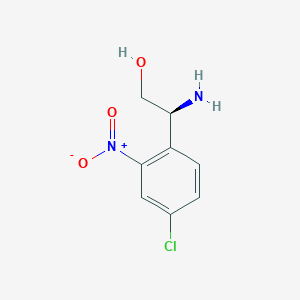
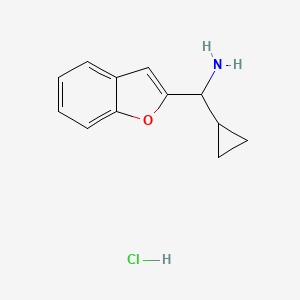
![1-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine](/img/structure/B13598428.png)

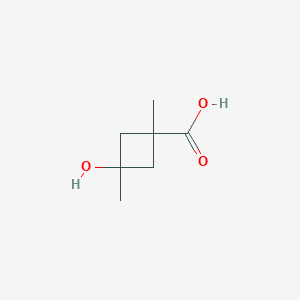
![3-[(2-Fluoropyridin-3-YL)oxy]propan-1-amine](/img/structure/B13598454.png)
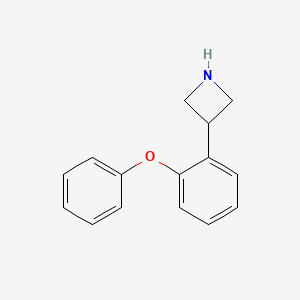
![1-{1,9-Dioxaspiro[5.5]undecan-2-yl}methanaminehydrochloride](/img/structure/B13598479.png)
